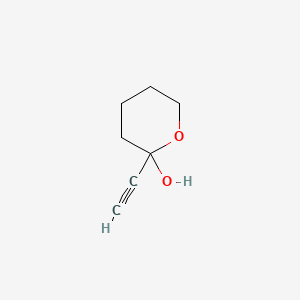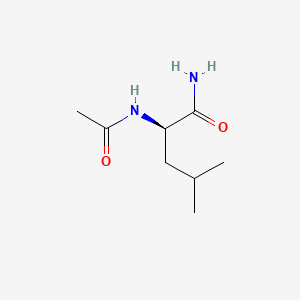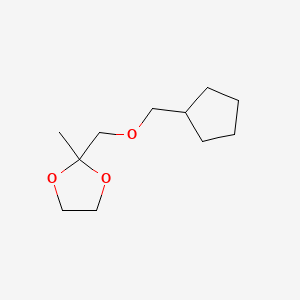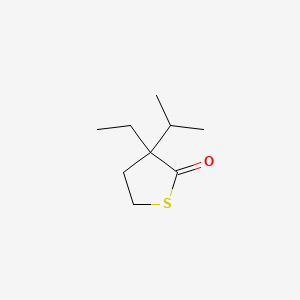![molecular formula C17H16BrNO4 B13836963 4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6h-benzofuro[3a,3,2-ef][2]benzazepin-6-one](/img/structure/B13836963.png)
4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6h-benzofuro[3a,3,2-ef][2]benzazepin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6H-benzofuro3a,3,2-efbenzazepin-6-one is a complex organic compound with the molecular formula C17H16BrNO4 and a molecular weight of 378.22 g/mol . This compound is characterized by its unique structure, which includes a benzofurobenzazepine core, a bromine atom, and various functional groups such as methoxy and formyl groups .
Méthodes De Préparation
The synthesis of 4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6H-benzofuro3a,3,2-efbenzazepin-6-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzofurobenzazepine Core: This step involves the cyclization of appropriate precursors to form the benzofurobenzazepine core.
Introduction of the Bromine Atom: Bromination is carried out using bromine or a brominating agent under controlled conditions.
Functional Group Modifications: Methoxylation and formylation are performed using suitable reagents and catalysts to introduce the methoxy and formyl groups.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity .
Analyse Des Réactions Chimiques
4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6H-benzofuro3a,3,2-efbenzazepin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6H-benzofuro3a,3,2-efbenzazepin-6-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6H-benzofuro3a,3,2-efbenzazepin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6H-benzofuro3a,3,2-efbenzazepin-6-one can be compared with similar compounds such as:
Galanthamine: A similar compound with a benzofurobenzazepine core, used as a therapeutic agent for Alzheimer’s disease.
Narwedine: Another related compound with similar structural features and potential biological activities.
The uniqueness of 4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6H-benzofuro3a,3,2-efbenzazepin-6-one lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C17H16BrNO4 |
|---|---|
Poids moléculaire |
378.2 g/mol |
Nom IUPAC |
5-bromo-3-methoxy-15-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-2,4,6(17),12-tetraene-8-carbaldehyde |
InChI |
InChI=1S/C17H16BrNO4/c1-22-14-7-17-6-10(21)2-3-13(17)23-12-5-9(8-20)4-11(15(12)17)16(18)19-14/h3,7-9,12H,2,4-6H2,1H3 |
Clé InChI |
FLDMALHFOXCZIM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC23CC(=O)CC=C2OC4C3=C(CC(C4)C=O)C(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


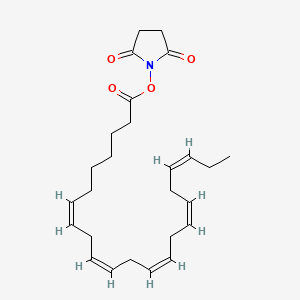
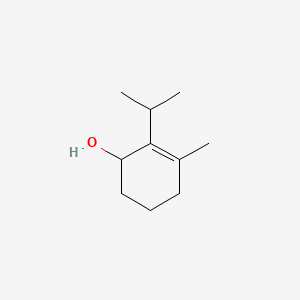
![[5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate](/img/structure/B13836893.png)
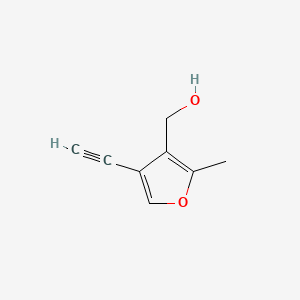
![sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide](/img/structure/B13836912.png)
![2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]anilino]ethyl acetate](/img/structure/B13836916.png)
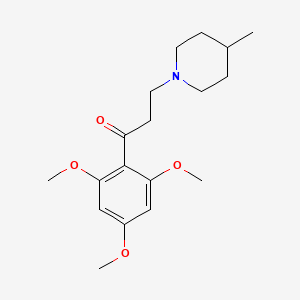
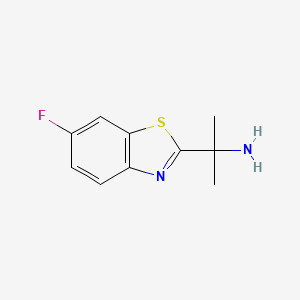
![(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione](/img/structure/B13836941.png)
